1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole
CAS No.: 906352-63-4
Cat. No.: VC3943727
Molecular Formula: C10H10ClN3
Molecular Weight: 207.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 906352-63-4 |
|---|---|
| Molecular Formula | C10H10ClN3 |
| Molecular Weight | 207.66 g/mol |
| IUPAC Name | 1-[[2-(chloromethyl)phenyl]methyl]-1,2,4-triazole |
| Standard InChI | InChI=1S/C10H10ClN3/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6H2 |
| Standard InChI Key | GQAZPVBEJWITCM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)CN2C=NC=N2)CCl |
| Canonical SMILES | C1=CC=C(C(=C1)CN2C=NC=N2)CCl |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
The compound’s IUPAC name, 1-[2-(chloromethyl)benzyl]-1H-1,2,4-triazole, reflects its structure:
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A 1,2,4-triazole ring (positions 1, 2, and 4 occupied by nitrogen atoms).
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A benzyl group attached to the triazole’s N1 position.
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A chloromethyl (-CH2Cl) substituent at the ortho position (C2) of the benzyl ring.
The molecular formula is C10H9ClN3, with a molecular weight of 206.65 g/mol. While no CAS number is explicitly listed in available sources, structurally related compounds like 1-benzyl-5-chloromethyl-1H-1,2,4-triazole (CAS 885280-92-2) share similar functional groups .
Synthesis and Manufacturing
Alkylation of 1,2,4-Triazole
A plausible method involves alkylating 1,2,4-triazole with 2-(chloromethyl)benzyl chloride under basic conditions:
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Base-Mediated Nucleophilic Substitution:
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React 1,2,4-triazole with 2-(chloromethyl)benzyl chloride in the presence of potassium hydroxide (KOH) or sodium hydride (NaH).
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Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) facilitate the reaction .
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Challenge: Competing alkylation at N1 vs. N4 positions may yield isomers, necessitating regioselective control .
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Intermediate Protection Strategies
To mitigate isomerization, protective groups can be employed:
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Lithium Reagent Protection:
Post-Synthetic Modifications
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Esterification: Convert carboxylic acid intermediates to esters using thionyl chloride (SOCl2) and methanol .
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Deprotection: Remove protective groups (e.g., trimethylsilyl) via acid hydrolysis .
Physicochemical Properties
Physical Properties (Inferred from Analogues)
Chemical Stability
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Hydrolytic Sensitivity: The chloromethyl group may undergo hydrolysis to hydroxymethyl under acidic or aqueous conditions.
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Thermal Stability: Decomposition likely above 250°C, consistent with triazole derivatives .
Biological Activity and Applications
Antifungal Activity
Structurally similar triazoles, such as 1-[(2-benzyl-1,3-dioxolan-4-yl)methyl]-1H-1,2,4-triazoles, exhibit potent fungicidal activity against Sclerotinia sclerotiorum and Fusarium oxysporum . The chloromethyl group may enhance lipophilicity, improving membrane permeability .
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